molecular formula C6H8O B088355 2,3-Dimethylfuran CAS No. 14920-89-9

2,3-Dimethylfuran

Cat. No. B088355
CAS RN: 14920-89-9
M. Wt: 96.13 g/mol
InChI Key: FJSKXQVRKZTKSI-UHFFFAOYSA-N
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Description

2,3-Dimethylfuran is a methyl substituted furan . The gas-phase rate constant determined by the relative rate method for the reaction of 2,3-dimethylfuran with NO3 radical was found to be (5.83 ± 0.46)×10-11 and with OH radical was (12.6 ± 0.4)×10-11 (in units of cm3 molecule-1 s-1) .


Synthesis Analysis

The production methods of 2,3-Dimethylfuran have been introduced aiming to put the commercial interest of 2,3-Dimethylfuran in . A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran, encompassing the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethylfuran includes a C=C double bond and ring enol ether .


Chemical Reactions Analysis

The gas-phase rate constant determined by the relative rate method for the reaction of 2,3-dimethylfuran with NO3 radical was found to be (5.83 ± 0.46)×10-11 and with OH radical was (12.6 ± 0.4)×10-11 (in units of cm3 molecule-1 s-1) .


Physical And Chemical Properties Analysis

2,3-Dimethylfuran has a molecular weight of 96.13 g/mol . It has a computed XLogP3-AA of 1.8, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, a Rotatable Bond Count of 0, an Exact Mass of 96.057514874 g/mol, a Monoisotopic Mass of 96.057514874 g/mol, a Topological Polar Surface Area of 13.1 Ų, a Heavy Atom Count of 7, and a Formal Charge of 0 .

Scientific Research Applications

Food Analysis

2,3-Dimethylfuran is found in a range between ppm to sub-ppb levels in many foodstuffs undergoing heat treatments like coffee, chicory, or even chocolate . It’s used in the optimization and validation of a HS-SPME-GC-MS method for the quantification of five alkylfurans in chocolate . This method can measure the quantitative impact of engraving technique on the formation of furan and its derivatives in chocolate, from the raw callets to processed end-products .

Food Safety

The presence of 2,3-Dimethylfuran in foods is significant as it occurs in heat-treated food products such as coffee, baby foods, infant formula, or cereals . Studies have shown that part of the furan intake is metabolized in the liver to cis-2-butene-1,4-dial . This metabolite is highly reactive and can easily react with DNA, which may cause cancer .

Chemical Analysis

2,3-Dimethylfuran can be separated within 9.5 min by using a HP-5MS column and gas chromatography–tandem mass spectrometry (GC-MS/MS) with multiple reaction monitoring mode for detection . This method could resolve several furan isomers, such as 2-methyl furan and 3-methyl furan, as well as 2,3-dimethyl furan and 2,5-dimethyl furan .

Synthesis of 2,9-dioxabicyclo[3.3.1]nonane

2,3-Dimethylfuran may be used in the synthesis of 2,9-dioxabicyclo[3.3.1]nonane . This compound has potential applications in the field of organic chemistry.

Synthesis of Ireland Alcohol

Ireland Alcohol was synthesized from 2,3-dimethylfuran . This alcohol is a useful intermediate in organic synthesis.

Formation from Cyclization

2,3-Dimethylfuran is reported to be formed by the cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol by various methods . This shows its potential role in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

2,3-Dimethylfuran is a methyl-substituted furan Furans are known to interact with various biological molecules due to their reactivity .

Mode of Action

It’s known that the gas-phase rate constant for the reaction of 2,3-dimethylfuran with no3 radical was found to be (583 ± 046)×10-11 and with OH radical was (126 ± 04)×10-11 (in units of cm3 molecule-1 s-1) . This suggests that 2,3-Dimethylfuran may undergo reactions with radicals in biological systems, leading to various downstream effects.

Biochemical Pathways

For instance, 2,5-dimethylfuran, a related compound, has been studied for its unimolecular decomposition pathways, which include initial C–H bond fission, biradical ring opening, and H-atom and CH3-group transfers .

Pharmacokinetics

Its physical properties such as a boiling point of 42 °c/115 mmhg and a density of 091 g/mL at 25 °C suggest that it is a volatile and relatively non-polar compound , which could influence its absorption and distribution in biological systems.

Result of Action

Furans and their derivatives are known to have various biological effects, depending on their specific structures and the biological systems in which they are present .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethylfuran. For instance, its reactivity with radicals suggests that its action could be influenced by the presence of various radical species in its environment . Additionally, its volatility suggests that it could be influenced by temperature and pressure conditions .

Safety and Hazards

2,3-Dimethylfuran is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Flammable liquids, Acute oral toxicity, Acute dermal toxicity, Acute Inhalation Toxicity - Vapors, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure), and Target Organs - Respiratory system .

properties

IUPAC Name

2,3-dimethylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-5-3-4-7-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSKXQVRKZTKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027759
Record name 2,3-Dimethylfuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylfuran

CAS RN

14920-89-9, 28802-49-5
Record name Furan, 2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014920899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028802495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylfuran
Source European Chemicals Agency (ECHA)
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Record name 2,3-Dimethylfuran
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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